2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride
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Overview
Description
2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride is an organic compound with a complex structure. It is characterized by the presence of a nitro group, a methyl group, and an amine group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride typically involves a multi-step process. One common method includes the nitration of 4-methylacetophenone to introduce the nitro group, followed by a condensation reaction with prop-2-en-1-amine. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(4-methyl-3-aminophenyl)prop-2-en-1-amine hydrochloride.
Scientific Research Applications
2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride
- 2-(4-methylphenyl)prop-2-en-1-amine hydrochloride
- 2-(3-nitrophenyl)prop-2-en-1-amine hydrochloride
Uniqueness
2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research applications.
Biological Activity
2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride, a compound featuring a propene backbone and a nitrophenyl moiety, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-3-nitroaniline with appropriate aldehydes or ketones under basic conditions. The resulting compound can be purified through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to 2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Similar Compounds
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Pyrrole benzamide derivative | 3.12 | S. aureus |
Nitro-substituted phenyl amines | 0.25 | E. coli |
4-nitrophenyl derivatives | 10 | Pseudomonas aeruginosa |
These findings suggest that the nitro group in the phenyl ring enhances the antibacterial activity through electron-withdrawing effects, which may stabilize the active form of the compound .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For example, derivatives have been tested against HeLa cells, showing IC50 values ranging from 7.93 to 20 μM, indicating moderate cytotoxicity.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
Podophyllotoxin derivative | HeLa | 7.93 |
Nitrophenyl derivative | K562 | 6.42 |
Phenylpropene derivative | K562/A02 | 6.89 |
These results highlight the potential of this compound in cancer therapy, particularly due to its ability to inhibit cell proliferation in tumor cells .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cell cycle regulation and apoptosis. Studies suggest that compounds with similar structures may inhibit topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells .
Case Studies
Several case studies have explored the therapeutic potential of compounds related to this compound:
- Case Study on Antibacterial Efficacy : A study evaluating various nitro-substituted phenyl compounds reported significant antibacterial activity against resistant strains of S. aureus, indicating a promising avenue for developing new antibiotics .
- Case Study on Anticancer Properties : Research focused on podophyllotoxin derivatives highlighted their effectiveness against leukemia cell lines, suggesting that similar compounds could be effective in treating hematological malignancies .
Properties
IUPAC Name |
2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-7-3-4-9(8(2)6-11)5-10(7)12(13)14;/h3-5H,2,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPJSNRRCAOUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C)CN)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.